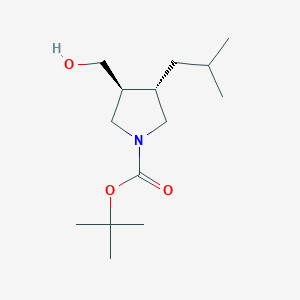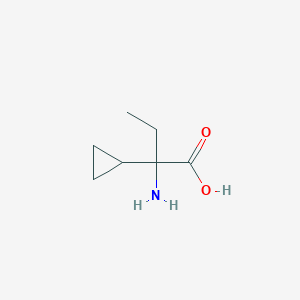![molecular formula C72H46N4O8 B11761979 4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is a complex organic compound known for its unique structure and properties. It is a derivative of porphine, a macrocyclic compound that plays a crucial role in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of Biphenyl Carboxylic Acid Groups: The biphenyl carboxylic acid groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation states, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the biphenyl rings .
Aplicaciones Científicas De Investigación
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in catalysis, particularly in the oxidation of organic compounds, and in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and organic substrates .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Uniqueness
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is unique due to its specific combination of the porphine core with biphenyl carboxylic acid groups. This structure allows it to form stable metal complexes and participate in a wide range of chemical reactions, making it highly versatile for various scientific applications .
Propiedades
Fórmula molecular |
C72H46N4O8 |
|---|---|
Peso molecular |
1095.2 g/mol |
Nombre IUPAC |
4-[4-[10,15,20-tris[4-(4-carboxyphenyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C72H46N4O8/c77-69(78)53-25-9-45(10-26-53)41-1-17-49(18-2-41)65-57-33-35-59(73-57)66(50-19-3-42(4-20-50)46-11-27-54(28-12-46)70(79)80)61-37-39-63(75-61)68(52-23-7-44(8-24-52)48-15-31-56(32-16-48)72(83)84)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-21-5-43(6-22-51)47-13-29-55(30-14-47)71(81)82/h1-40,73,76H,(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
Clave InChI |
PLGNSZYEWBJPKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


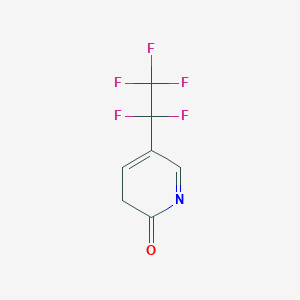
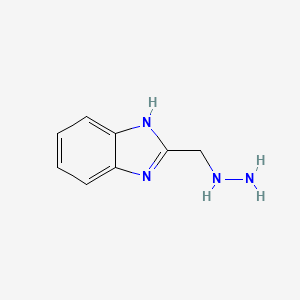
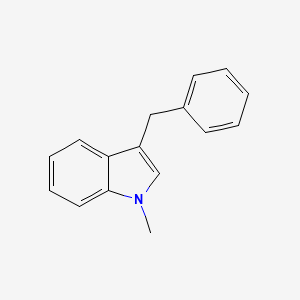

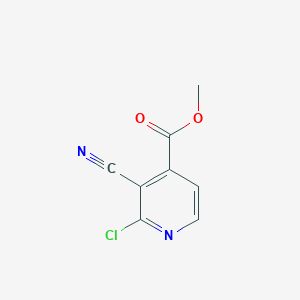
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
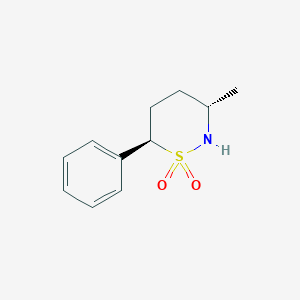
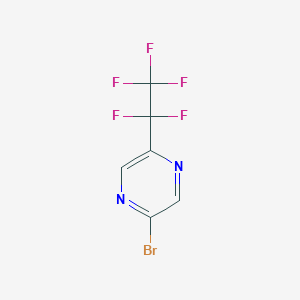

![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
